molecular formula C5HBr2Cl2N B8238365 3,5-Dibromo-2,6-dichloropyridine

3,5-Dibromo-2,6-dichloropyridine

Cat. No.: B8238365
M. Wt: 305.78 g/mol
InChI Key: RCTRHPMUUQUWIK-UHFFFAOYSA-N
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Description

3,5-Dibromo-2,6-dichloropyridine is a halogenated pyridine derivative. This compound is characterized by the presence of two bromine atoms at the 3rd and 5th positions and two chlorine atoms at the 2nd and 6th positions of the pyridine ring. It is a valuable intermediate in organic synthesis, particularly in the preparation of various substituted pyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dibromo-2,6-dichloropyridine can be synthesized through various methods, including:

    Sonogashira Cross-Coupling Reactions: This method involves the chemoselective synthesis of alkynylpyridines from this compound.

    Suzuki-Miyaura Reactions: This method involves the chemo-selective synthesis of tetraarylpyridines.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2,6-dichloropyridine undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dibromo-2,6-dichloropyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-dibromo-2,6-dichloropyridine primarily involves its reactivity in cross-coupling reactions. The compound acts as a substrate in these reactions, where the halogen atoms are replaced by other functional groups through the action of catalysts. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Properties

IUPAC Name

3,5-dibromo-2,6-dichloropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBr2Cl2N/c6-2-1-3(7)5(9)10-4(2)8/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTRHPMUUQUWIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Br)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBr2Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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